Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate
Description
Properties
IUPAC Name |
2-diethoxyphosphoryl-1-ethylsulfinylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4PS/c1-4-12-14(10,13-5-2)7-8(9)15(11)6-3/h8H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZXWOSQIQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(N)S(=O)CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, notably the Kabachnik–Fields reaction, which involves the condensation of diethyl phosphite with suitable aldehydes and amines. This method is favored for its efficiency and ability to produce high yields under mild conditions. The structure of the compound includes a phosphonate group, which is known for conferring biological activity through various mechanisms.
1. Anticholinesterase Activity
One of the prominent biological activities of this compound is its anticholinesterase effect. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study demonstrated that various aminophosphonates, including derivatives similar to this compound, showed potent inhibition of acetylcholinesterase (AChE), surpassing standard drugs like tacrine and rivastigmine in efficacy .
Table 1: Anticholinesterase Activities of Aminophosphonates
2. Antioxidant Properties
The antioxidant potential of this compound has also been evaluated. It was found to exhibit significant free radical scavenging activity, which may contribute to its neuroprotective effects. The ability to mitigate oxidative stress is essential in preventing neuronal damage associated with various neurodegenerative conditions .
3. Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, aminophosphonates have shown cytotoxicity against several cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | HePG-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | 15 | 20 | 18 | |
| Doxorubicin | 5 | 8 | 10 |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of phosphonates in clinical settings. For example, a study on the use of aminophosphonates in treating Alzheimer's disease revealed that patients receiving these compounds exhibited improved cognitive function compared to those on placebo . Additionally, research into their use as antibiotic agents has shown promising results, particularly in inhibiting bacterial growth by targeting metabolic pathways .
Scientific Research Applications
Medicinal Chemistry
Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate has been investigated for its potential as a therapeutic agent. Its phosphonate structure is relevant in the development of pharmaceuticals, particularly in the synthesis of phosphoramidates and phosphonoamidates, which have demonstrated biological activity.
Case Studies
- Antiviral Activity : Research has indicated that phosphonates can exhibit antiviral properties. The modification of phosphonates to include sulfinyl groups may enhance their bioactivity against viral targets, making them candidates for antiviral drug development .
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes involved in disease pathways, such as HIV integrase. The introduction of the sulfinyl group could potentially improve binding affinity and selectivity .
Agricultural Applications
The compound's chemical properties allow it to be explored as a potential agrochemical. Phosphonates are known for their role in plant growth regulation and as fungicides.
Research Findings
- Fungicidal Properties : Phosphonates have been shown to possess fungicidal activity against various plant pathogens. The incorporation of the sulfinyl moiety may enhance this activity, leading to more effective crop protection strategies .
- Plant Growth Promotion : Some studies suggest that phosphonates can stimulate plant growth by influencing metabolic pathways. Research is ongoing to evaluate the specific effects of this compound on plant physiology .
Material Science
In material science, this compound may serve as a precursor for synthesizing novel materials with specific properties.
Applications in Polymer Chemistry
- Synthesis of Functional Polymers : The compound can be utilized in the synthesis of functionalized polymers that exhibit unique physical or chemical properties. These polymers could find applications in coatings, adhesives, and other industrial materials .
Data Table: Comparative Analysis of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
a. Diethyl Benzylphosphonates (e.g., Compounds 1–8 in )
- Structure: Replace the ethanesulfinyl-amino-ethyl group with a benzyl or substituted benzyl moiety.
- Synthesis : Synthesized via palladium-catalyzed α,β-homodiarylation of vinyl esters in water, a green chemistry approach .
- Bioactivity : Exhibit antimicrobial activity against E. coli strains (MIC values: 4–64 mg/L). Boronic acid derivatives (e.g., Compound 3) show enhanced activity due to their ability to modify bacterial DNA and lipopolysaccharides (LPS) .
- Comparison : The ethanesulfinyl group in the target compound may confer redox activity or chiral induction, unlike the aryl/boronic acid groups in benzylphosphonates.
b. α-Aminophosphonates (e.g., Compounds 6j–6p in )
- Structure : Feature a primary or secondary amine at the α-position (e.g., acetamido or cyclohexyl groups).
- Synthesis : Prepared via Rh(I)-catalyzed asymmetric transfer hydrogenation of α-enamidophosphonates (ee: 45–82%) .
- Comparison: The β-amino group in the target compound may alter steric and electronic interactions in catalytic or biological settings.
c. Diethyl (2-(diethoxymethylsilyl)ethyl)phosphonate (CAS 18048-06-1)
- Structure: Contains a silyl ether (–Si(OEt)₂Me) instead of the sulfinyl-amino group.
- Application : Used in materials science for silicon-phosphorus hybrid polymers .
Reactivity and Selectivity in Organic Reactions
Horner-Wadsworth-Emmons (HWE) Reaction ()
- Diethyl Phosphonates : Show higher (E)-selectivity (up to 95:5) compared to dimethyl or diisopropyl esters due to optimal steric bulk and electron-donating effects .
- Target Compound : The ethanesulfinyl group may further modulate reactivity via electron-withdrawing effects or coordination with metal catalysts.
Comparison with (Z)-Selective HWE Reagents
- Still–Gennari (bis(trifluoroethyl) phosphonate) and Ando (diphenyl phosphonate) reagents favor (Z)-olefins. The target compound’s diethyl ester and sulfinyl group may disrupt this trend, enabling unique selectivity .
Key Findings :
- Substituents like boronic acid (Compound 3) or stilbene (Compound 6) enhance antimicrobial activity by interacting with bacterial membranes .
Preparation Methods
Michaelis-Arbuzov Reaction and Rearrangement Catalysis
A foundational step in phosphonate synthesis is the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with alkyl halides to form diethyl alkylphosphonates. According to a patented industrial process, the reaction is catalyzed by alkylating agents such as ethyl iodide, which facilitates the rearrangement at elevated temperatures (175–185 °C) with careful temperature control to avoid runaway reactions due to the exothermic nature of the process.
Key parameters from this process include:
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Ethyl iodide (0.75–7.5 wt% relative to TEP) | Preferred for minimal by-products |
| Reaction Temperature | 175–185 °C (optimal ~180 °C) | Maintained by slow addition of triethyl phosphite |
| Reaction Time | 5–10 hours + 2 hours post-heating | Ensures complete conversion |
| Purity of Triethyl Phosphite | ≥ 98% purity, low acid number | Critical for high product purity (97–99%) |
| Reaction Medium | Nitrogen atmosphere, inert flask setup | Prevents oxidation and moisture interference |
| Heel Addition | 20–25% diethyl ethylphosphonate as reaction seed | Controls exotherm and temperature stability |
The reaction proceeds via the conversion of triethyl phosphite to a more stable pentavalent phosphorus species, with ethyl iodide acting as a catalyst to accelerate the rearrangement without generating significant side products.
Microwave-Assisted Michaelis-Arbuzov Reaction for Haloalkylphosphonates
Recent advances include microwave-assisted synthesis to improve reaction rates and yields for haloalkylphosphonates, which are precursors for aminoalkylphosphonates. A European patent describes the use of microwave reactors to perform Michaelis-Arbuzov reactions in closed vessels, enhancing safety and efficiency.
Key highlights:
| Parameter | Condition/Value | Notes |
|---|---|---|
| Reactants | Triethyl or triisopropyl phosphite + dihaloalkane | Dihaloalkanes act as alkylating agents |
| Reaction Temperature | ~190 °C under microwave irradiation | Monitored by IR sensor or internal thermometer |
| Reaction Time | 160 minutes (microwave heating) | Significantly shorter than conventional heating |
| Reaction Vessel | Closed microwave reactor (batch or continuous flow) | Ensures pressure control and prevents volatile loss |
| Product Purity | >90 molar % desired phosphonate product | Main impurity: triisopropyl phosphate |
| Isolation | Vacuum distillation | Yields up to 83% for pure phosphonate |
This method allows the preparation of haloalkylphosphonates efficiently, which can be further transformed into aminoalkylphosphonates by nucleophilic substitution with amines, potentially including sulfinyl-substituted amines.
Aminoalkylphosphonate Synthesis via Phthalimide Intermediates
Another established approach to aminoalkylphosphonates involves the use of phthalimide derivatives. Diethyl phosphonate esters bearing phthalimide-protected amino groups are synthesized and subsequently deprotected by hydrazine hydrate to yield free aminoalkylphosphonates.
Typical procedure:
- React diethyl phthalimidomethylphosphonate with hydrazine hydrate in ethanol at room temperature followed by reflux.
- Filter and concentrate to isolate the aminoalkylphosphonate.
- Acidify to obtain hydrochloride salts if desired.
This method provides high yields (up to 96%) and allows for the introduction of diverse amino substituents. Although direct sulfinyl substitution is not described, this route is adaptable for functional group modifications post-amino group liberation.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Michaelis-Arbuzov Rearrangement | Triethyl phosphite, ethyl iodide catalyst, 175–185 °C, inert atmosphere | High purity product, scalable industrial process | Requires strict temperature control |
| Lewis Acid-Catalyzed Aminophosphonate Formation | Diethyl phosphite, aldehydes, amines, BF3·OEt2, 26 °C, 48–72 h | Mild conditions, high yields, versatile | Longer reaction times, purification required |
| Microwave-Assisted Michaelis-Arbuzov | Triethyl phosphite, dihaloalkanes, MW reactor, 190 °C, ~160 min | Rapid reaction, high yields, safer scale-up | Requires specialized equipment |
| Phthalimide Intermediate Route | Diethyl phthalimidomethylphosphonate, hydrazine hydrate, ethanol | High yield, effective amino group protection | Multi-step, possible need for deprotection |
Research Findings and Notes
- The purity of triethyl phosphite and the use of ethyl iodide as catalyst are critical for achieving high purity and yield in the Arbuzov rearrangement.
- The reaction exothermicity necessitates careful temperature control and the use of a reaction "heel" to moderate the process.
- Boron trifluoride etherate catalysis enables efficient formation of α-aminophosphonates under mild conditions, with straightforward purification.
- Microwave-assisted methods offer significant improvements in reaction time and safety but require specialized equipment and careful pressure management.
- Aminoalkylphosphonates synthesized via phthalimide intermediates allow for structural diversity and high yields, suitable for further functionalization.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate in laboratory settings?
- Methodological Answer : The compound can be synthesized via alkaline hydrolysis of precursor phosphonates followed by esterification using reagents like diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under Steglich conditions . Functionalization strategies, such as coupling with silica particles via amino groups, may also be adapted for tailored applications . Key steps include protecting the amino group during sulfinyl introduction and optimizing solvent systems (e.g., anhydrous THF) to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR is critical:
- 31P NMR identifies phosphorus environments (δ range: 20–30 ppm for phosphonates) and coupling patterns (e.g., P–H or P–C interactions) .
- 1H NMR resolves amino and sulfinyl proton signals, with splitting patterns indicating adjacent chiral centers .
- 19F NMR (if fluorinated analogs are synthesized) and 13C NMR confirm substituent connectivity . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy detects functional groups like P=O (~1250 cm⁻¹) .
Q. How does the ethanesulfinyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The sulfinyl group (–SO–) enhances electrophilicity at the phosphorus center due to electron-withdrawing effects, facilitating nucleophilic substitutions (e.g., with amines or thiols). Steric hindrance from the ethyl groups may slow reactions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures. Comparative studies with sulfonyl or methylthio analogs can isolate electronic vs. steric contributions .
Advanced Research Questions
Q. What methodological considerations are critical when optimizing the yield of this compound under Steglich esterification conditions?
- Methodological Answer :
- Catalyst Loading : Use 5–10 mol% DMAP to accelerate esterification while minimizing side products .
- Moisture Control : Conduct reactions under argon to prevent hydrolysis of the phosphonate intermediate.
- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers, if present. Monitor by TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
Q. How can researchers resolve discrepancies in 31P NMR chemical shifts when analyzing derivatives of this compound?
- Methodological Answer :
- Solvent Effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid shifts from hydrogen bonding .
- pH Adjustment : For zwitterionic forms, buffer the solution to stabilize protonation states.
- Reference Standards : Include internal standards (e.g., trimethyl phosphate) to calibrate chemical shifts . Contradictions in δ values may arise from conformational flexibility or intermolecular interactions, necessitating DFT calculations for validation .
Q. What experimental strategies can elucidate the compound’s role in modulating enzyme activity, as observed in studies of 2-oxoglutarate dehydrogenase (OGDH) inhibition?
- Methodological Answer :
- In Vitro Assays : Use purified OGDH to measure IC₅₀ values via NADH depletion assays, comparing inhibition potency with succinyl phosphonate (SP) derivatives .
- Metabolite Profiling : Apply GC-MS to quantify TCA cycle intermediates (e.g., 2-oxoglutarate accumulation) in treated cell lysates .
- Mitochondrial Respiration : Monitor oxygen consumption rates in isolated mitochondria using Clark-type electrodes to assess metabolic flux changes .
Q. How do phosphonate ester group variations (e.g., diethyl vs. triethyl) impact inhibitory potency, and how should this be addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Ester Hydrolysis Stability : Replace diethyl groups with hydrolytically stable analogs (e.g., trifluoroethyl) to enhance bioavailability .
- Docking Simulations : Model ligand-enzyme interactions (e.g., with OGDH’s thiamine-binding site) to predict steric clashes or electronic mismatches .
- In Vivo Testing : Compare pharmacokinetic profiles in model organisms using LC-MS to track metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
